molecular formula C36H28FN2NaO4 B11935768 Carfloglitazar sodium CAS No. 1959588-75-0

Carfloglitazar sodium

Cat. No.: B11935768
CAS No.: 1959588-75-0
M. Wt: 594.6 g/mol
InChI Key: RMVIEXHXRDCWBT-UHFFFAOYSA-M
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Description

Carfloglitazar sodium, also known as Chiglitazar sodium, is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist. It is developed by Chipscreen Biosciences for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis. This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ), which play crucial roles in regulating glucose and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carfloglitazar sodium involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Scientific Research Applications

Carfloglitazar sodium has a wide range of scientific research applications:

Mechanism of Action

Carfloglitazar sodium exerts its effects by activating all three PPAR subtypes (α, δ, and γ). These receptors are nuclear transcription factors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, this compound enhances insulin sensitivity, promotes fatty acid oxidation, and improves glycemic control. The compound also prevents the phosphorylation of PPARγ, thereby selectively altering gene expression associated with insulin sensitization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Carfloglitazar Sodium

This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ) in a balanced manner. This pan-agonist activity provides a more comprehensive approach to regulating glucose and lipid metabolism compared to compounds that target only one PPAR subtype. Additionally, this compound has shown a favorable safety profile with fewer side effects related to PPARγ activation, such as weight gain and edema .

Properties

CAS No.

1959588-75-0

Molecular Formula

C36H28FN2NaO4

Molecular Weight

594.6 g/mol

IUPAC Name

sodium;3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoate

InChI

InChI=1S/C36H29FN2O4.Na/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39;/h1-20,32,38H,21-23H2,(H,41,42);/q;+1/p-1

InChI Key

RMVIEXHXRDCWBT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)[O-])NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F.[Na+]

Origin of Product

United States

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